molecular formula C11H13FO2 B13303157 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one

1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13303157
M. Wt: 196.22 g/mol
InChI Key: XZQJYAOXWYZUSK-UHFFFAOYSA-N
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Description

1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by the presence of a fluorine atom and a hydroxyl group attached to a phenyl ring, along with a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the hydroxylation of 3-fluorobenzoic acid using liquid ammonia, sodium hydroxide, and cuprous hydroxide . This process yields the desired compound with high purity and efficiency.

Industrial Production Methods

Industrial production of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, ensuring the compound’s availability for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone structure can be reduced to form an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-fluoro-4-hydroxybenzoic acid.

    Reduction: Formation of 1-(3-fluoro-4-hydroxyphenyl)-3-methylbutanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

1-(3-fluoro-4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H13FO2/c1-7(2)5-11(14)8-3-4-10(13)9(12)6-8/h3-4,6-7,13H,5H2,1-2H3

InChI Key

XZQJYAOXWYZUSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC(=C(C=C1)O)F

Origin of Product

United States

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